molecular formula C21H24O7 B13386917 4-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(4-hydroxy-3-methoxybenzyl)dihydro-2(3H)-furanone

4-(3,4-Dimethoxybenzyl)-3-hydroxy-3-(4-hydroxy-3-methoxybenzyl)dihydro-2(3H)-furanone

Cat. No.: B13386917
M. Wt: 388.4 g/mol
InChI Key: YFVZKLQNMNKWSB-UHFFFAOYSA-N
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Description

Trachelogenin is a naturally occurring lignan, a type of polyphenolic compound, found in various plants, including Trachelospermum jasminoides. It has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of osteoarthritis and other inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trachelogenin can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials. Advanced techniques like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are also employed to enhance efficiency and reduce solvent consumption .

Industrial Production Methods: Industrial production of trachelogenin primarily relies on the extraction from plant sources. The process involves harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) .

Chemical Reactions Analysis

Types of Reactions: Trachelogenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Trachelogenin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of trachelogenin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a precursor for synthesizing other lignan derivatives.
  • Studied for its antioxidant properties and potential to scavenge free radicals.

Biology:

Medicine:

Industry:

  • Utilized in the development of nutraceuticals and dietary supplements.
  • Potential applications in the cosmetic industry due to its antioxidant properties.

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-25-17-7-5-13(9-19(17)27-3)8-15-12-28-20(23)21(15,24)11-14-4-6-16(22)18(10-14)26-2/h4-7,9-10,15,22,24H,8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVZKLQNMNKWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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